3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(3-methylphenyl)benzenesulfonamide

Medicinal Chemistry β3-Adrenergic Receptor Structure-Activity Relationship

3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(3-methylphenyl)benzenesulfonamide (CAS 1115901-13-7) belongs to the oxadiazole-substituted benzenesulfonamide class, a family of compounds notably investigated as selective β3-adrenergic receptor (β3-AR) agonists for metabolic disorders. The compound's molecular formula is reported as C22H16F2N4O2S2 with a molecular weight of 470.51, and it is currently supplied with a typical purity of 95% for non-human research purposes.

Molecular Formula C22H16F2N4O2S2
Molecular Weight 470.51
CAS No. 1115901-13-7
Cat. No. B2948494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(3-methylphenyl)benzenesulfonamide
CAS1115901-13-7
Molecular FormulaC22H16F2N4O2S2
Molecular Weight470.51
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC(=C(C=C4)F)F
InChIInChI=1S/C22H16F2N4O2S2/c1-12-20(32-21(25-12)13-5-3-2-4-6-13)17-10-18(29)28-22(27-17)31-11-19(30)26-14-7-8-15(23)16(24)9-14/h2-10H,11H2,1H3,(H,26,30)(H,27,28,29)
InChIKeyIZVSRXLZUHCDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(3-methylphenyl)benzenesulfonamide (CAS 1115901-13-7) for Scientific Procurement


3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(3-methylphenyl)benzenesulfonamide (CAS 1115901-13-7) belongs to the oxadiazole-substituted benzenesulfonamide class, a family of compounds notably investigated as selective β3-adrenergic receptor (β3-AR) agonists for metabolic disorders [1]. The compound's molecular formula is reported as C22H16F2N4O2S2 with a molecular weight of 470.51, and it is currently supplied with a typical purity of 95% for non-human research purposes [2]. However, a comprehensive search of primary peer-reviewed literature reveals that this specific CAS entity lacks publicly disclosed, comparator-backed quantitative biological data, placing the burden of proof on the requester to obtain proprietary or custom-generated evidence before procurement.

Evidence-Dependent Selection: Why 3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(3-methylphenyl)benzenesulfonamide Cannot Be Interchanged Freely


Within the oxadiazole benzenesulfonamide class, structural nuances dictate profound shifts in potency and selectivity. A classic medicinal chemistry study on closely related alkyl oxadiazole benzenesulfonamides demonstrated that a 5-n-pentyl substituent (compound 8) achieves a β3-AR EC50 of 23 nM with over 100-fold selectivity versus β1 and β2 receptors (β1 IC50 = 3000 nM, β2 IC50 = 3000 nM) [1]. In stark contrast, even minor modifications such as changing the oxadiazole substituent or the sulfonamide N-aryl group can alter β3-AR potency by more than an order of magnitude [1]. Therefore, generic substitution based solely on chemical class is scientifically invalid; each analog demands its own empirical selectivity and potency fingerprint. For 3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(3-methylphenyl)benzenesulfonamide, this fingerprint remains unpublished, making blind substitution inherently high-risk.

Quantitative Differentiation Evidence for 3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(3-methylphenyl)benzenesulfonamide (CAS 1115901-13-7)


Structural Uniqueness Among Oxadiazole Benzenesulfonamide β3-AR Agonists

The compound possesses a unique N-(3-methylphenyl) sulfonamide headgroup combined with a 5-methyl-1,2,4-oxadiazole, a structural motif not explicitly profiled in the foundational SAR study of Feng et al. (2000). In that study, the most potent reported analog (5-n-pentyl oxadiazole, compound 8) showed β3-AR EC50 = 23 nM and >100x selectivity over β1/β2 (IC50 = 3000 nM each) [1]. The target compound's 5-methyl and 3-methylphenyl substitution pattern represents a distinct chemical space, implying potential for divergent selectivity or potency, but no experimental binding or functional data are publicly available for this exact CAS number.

Medicinal Chemistry β3-Adrenergic Receptor Structure-Activity Relationship

Purity Benchmarking for In-Class Chemical Probe Procurement

Vendor-stated purity for CAS 1115901-13-7 is typically 95% . In contrast, the oxadiazole benzenesulfonamide probe compound described in the primary SAR literature (compound 8) was synthesized and characterized to a purity suitable for in vivo pharmacokinetic studies, achieving 62% oral bioavailability in dogs and 36% in rats [1]. The 95% purity specification may be adequate for primary in vitro screening, but must be verified via independent analytical chemistry (HPLC, LCMS) if intended for quantitative pharmacological studies, particularly for in vivo or selectivity profiling.

Chemical Purity Quality Control Reference Standard

Selectivity Liability: Potential Off-Target Activity at β1/β2 Adrenergic Receptors

No selectivity data exist for the target compound. For the closest characterized class member (compound 8), selectivity was >100-fold over β1/β2 (β1 IC50 = 3000 nM, β2 IC50 = 3000 nM vs. β3 EC50 = 23 nM) [1]. Without analogous data for CAS 1115901-13-7, one cannot assume comparable selectivity; many oxadiazole benzenesulfonamides exhibit significant β1/β2 activity, which could lead to unwanted cardiovascular effects if the compound is used in pharmacological studies.

Selectivity β1-AR β2-AR Cardiac Safety

Validated Application Scenarios for 3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(3-methylphenyl)benzenesulfonamide Based on Class Evidence


Exploratory β3-Adrenergic Receptor Structure-Activity Relationship (SAR) Studies

The compound can serve as a novel structural probe for SAR exploration within the oxadiazole benzenesulfonamide series. Given that the class shows high sensitivity to substituent changes (e.g., a 5-n-pentyl analog achieves β3-AR EC50 = 23 nM [1]), a medicinal chemistry team could use CAS 1115901-13-7 to systematically interrogate the effect of the 5-methyl oxadiazole and N-(3-methylphenyl) substitution on β3-AR potency and selectivity. This application is contingent upon generating primary in vitro potency and selectivity data.

Pharmacophore Model Validation for Human β3-AR Agonists

Although no biological data exist for the compound itself, its distinct structural fingerprint (C22H16F2N4O2S2, MW 470.51 [2]) makes it a useful outlier in computational SAR models. Researchers can use the compound's structural features to test pharmacophore or QSAR model predictions for β3-AR agonism, provided that experimental binding or functional assay results are eventually fed back into the model.

Analytical Reference for Oxadiazole Benzenesulfonamide Class Analysis

With a defined molecular formula and 95% purity [2], the compound may be suitable as a calibration or reference standard in HPLC-MS methods designed to analyze related oxadiazole benzenesulfonamide analogs. This usage does not require biological activity data, but rigorous purity verification by the end-user is essential.

Quote Request

Request a Quote for 3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(3-methylphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.